Tetrasulfanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

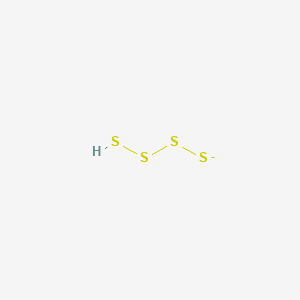

Tetrasulfanide is a sulfur hydride. It is a conjugate base of a tetrasulfane. It is a conjugate acid of a tetrasulfide(2-).

Applications De Recherche Scientifique

Organic Synthesis

Tetrasulfanide as a Sulfur Donor

This compound is recognized for its role as a hydrogen sulfide (H₂S) donor. Research indicates that tetrasulfides can release H₂S in a manner dependent on reduced glutathione, demonstrating a higher release capacity compared to trisulfides. This property is crucial for applications in medicinal chemistry, particularly in developing therapeutic agents that exploit the biological effects of H₂S .

Case Study: Synthesis of Tetrasulfides

A study published in the Journal of Organic Chemistry detailed the synthesis of tetrasulfides through the reaction of thiolate ions with elemental sulfur. The resulting this compound compounds were characterized using spectroscopic methods, providing insights into their structural properties and reactivity .

| Compound | Synthesis Method | Yield | Characterization Technique |

|---|---|---|---|

| This compound | Thiolate + Sulfur | 85% | NMR, X-ray crystallography |

Biological Applications

Role in Redox Signaling

This compound plays a significant role in biological redox signaling pathways. It has been shown to decrease the nucleophilic reactivity of zinc thiolates, impacting various physiological processes such as cardiovascular function and immune response. The interaction between this compound and zinc is critical for understanding its biological implications .

Case Study: Impact on Cardiovascular Health

Research conducted on the effects of reactive sulfur species, including this compound, revealed their involvement in nitrite-to-nitric oxide conversion processes. This mechanism is essential for regulating blood pressure and vascular function, highlighting the therapeutic potential of tetrasulfanides in cardiovascular diseases .

Material Science Applications

Development of Functional Materials

This compound derivatives have been explored for their potential in creating functional materials due to their unique electronic properties. The ability to manipulate sulfur bonding environments allows for the design of materials with specific electrical or optical characteristics.

Case Study: Conductive Polymers

A recent study investigated the incorporation of this compound into polymer matrices to enhance conductivity. The results showed that this compound-modified polymers exhibited improved charge transport properties, making them suitable candidates for applications in organic electronics .

| Material Type | Modification | Property Enhanced | Application Area |

|---|---|---|---|

| Conductive Polymer | This compound Addition | Electrical conductivity | Organic electronics |

Analyse Des Réactions Chimiques

Reactions with Thiols (e.g., Tetramethylethylene, TME)

Tetrasulfides such as TESPT (bis(triethoxysilylpropyl) tetrasulfide) and CTS (cyclic tetrasulfide) react with thiols like TME under thermal conditions. These reactions produce sulfur-bridged compounds and heterocyclic products.

Mechanism and Products

-

Sulfur Transfer : At elevated temperatures (130–170°C), TESPT and CTS donate sulfur atoms to TME, forming sulfur bridges (e.g., TME-Sₙ-TME, where n = 1–4) and 3,4-dimethylthiophene as a byproduct .

-

GC-MS Analysis : Identified products include TME dimers (M = 166) and 3,4-dimethylthiophene (M = 122), with retention times of 5.9 min and 3.48 min, respectively .

-

NMR Evidence : ¹H-NMR spectra revealed new sulfur-related chemical shifts (3–4 ppm) in reaction products, confirming sulfur bridge formation .

Reaction Conditions and Outcomes

| Reaction | Temperature (°C) | Time (min) | Major Products | Analytical Method |

|---|---|---|---|---|

| TESPT + TME | 170 | 20 | 3,4-dimethylthiophene | GC-MS, NMR |

| CTS + TME | 130 | 20 | TME-S₂-TME, 3,4-dimethylthiophene | Raman, NMR |

H₂S Release via Glutathione (GSH)

Organic tetrasulfides act as H₂S donors in the presence of biological thiols like GSH, releasing hydrogen sulfide through a multi-step reduction process .

Mechanism

-

Nucleophilic Attack : GSH attacks the α- or β-sulfur atom in the tetrasulfide chain, forming intermediates like persulfides (R-S-SH) or mixed glutathione trisulfides (GSSSG) .

-

H₂S Generation : Each tetrasulfide molecule releases 2 equivalents of H₂S through sequential thiol-disulfide exchanges (Figure 3) .

Kinetic Data

-

Rate Dependence : H₂S release exhibits first-order dependence on GSH concentration (Figure 4b) .

-

No Spontaneous Release : No H₂S is detected in the absence of GSH, confirming thiol-dependent activation .

Comparative H₂S Release

| Donor | H₂S Equivalents Released | Trigger |

|---|---|---|

| Tetrasulfide (e.g., 3 ) | 2 | GSH (1–10 mM) |

| Trisulfide (e.g., DATS) | 1 | GSH |

Oxidation and Reduction Pathways

Tetrasulfides participate in redox reactions, though these pathways are less characterized.

-

Oxidation : Reacts with halogens or oxygen to form sulfoxides or sulfones.

-

Reduction : Metal hydrides (e.g., LiAlH₄) reduce tetrasulfides to thiols or disulfides .

Structural and Spectroscopic Insights

Propriétés

Formule moléculaire |

HS4- |

|---|---|

Poids moléculaire |

129.3 g/mol |

InChI |

InChI=1S/H2S4/c1-3-4-2/h1-2H/p-1 |

Clé InChI |

IKRMQEUTISXXQP-UHFFFAOYSA-M |

SMILES canonique |

SSS[S-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.